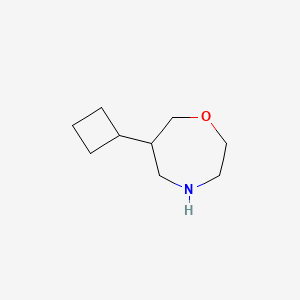

6-Cyclobutyl-1,4-oxazepane

Overview

Description

6-Cyclobutyl-1,4-oxazepane is a chemical compound with the CAS Number: 1803600-66-9 . It has a molecular weight of 155.24 . The compound is typically in liquid form .

Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives, including this compound, has seen significant developments in recent years . N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with an oxygen atom, a nitrogen atom, and a cyclobutyl group attached to the sixth carbon .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 155.24 .Scientific Research Applications

Synthesis and Chemical Properties

Catalytic Cycloaddition Reactions : The formal [4+3] cycloaddition of 2-alkoxy-1,1-dicarboxylate activated donor-acceptor cyclobutanes with nitrones forms oxazepines with varied yields under different conditions, as demonstrated by (Stevens, Palmer, & Pagenkopf, 2011).

Synthesis of Liquid Crystal Compounds : 1,3-oxazepine-4,7-diones, 5,6-dihydro-1,3-oxazepane-4,7-diones, and 5,6-benzo[e][1, 3]oxazepine-4,7-diones, derivatives synthesized from maleic, succinic, and phthalic anhydrides, show properties relevant to liquid crystal research, as explored by (Yeap, Mohammad, & Osman, 2012).

Enantioselective Synthesis : Chiral SaBOX/Cu(II) complex promotes diastereoselective and enantioselective catalytic formal [4 + 3] cycloaddition, producing multifunctionalized optically active 1,2-oxazepanes, a process investigated by (Hu et al., 2015).

Biological and Medicinal Applications

Antibacterial Properties : 1,3-Oxazepine and 1,3-oxazepane derivatives of 6-nitrobenzothiazol-2-amine exhibited significant antibacterial activity against various bacteria, including Klebsiella pneumonia and Bacillus subtilis, as revealed by (Abbas et al., 2020).

Anticonvulsant Activities : The synthesis and evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives showed moderate anticonvulsant activities, suggesting potential in novel anticonvulsant drug development, as indicated by (Sharma, Park, & Park, 2008).

Safety and Hazards

Future Directions

Mechanism of Action

1,4-Oxazepane derivatives represent an extensive group of crucial heterocyclic compounds, several of which find applications as dopamine D4 receptor ligands . They also exhibit antifungal, antibacterial, and anticonvulsant activities . The basic unit oxazepane is found in important natural products such as neurotoxin and batrachotoxin .

The synthesis of 1,4-oxazepane derivatives includes reductive etherification, reductive amination, phosphine-triggered tandem [3+4] annulation reaction, SN2-type ring opening reaction, Solid Phase Synthesis, Liquid Phase Synthesis, Cu(I)-catalyzed cycloaddition reaction, and several multistep reactions .

properties

IUPAC Name |

6-cyclobutyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(3-1)9-6-10-4-5-11-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHASZGCGFIWUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

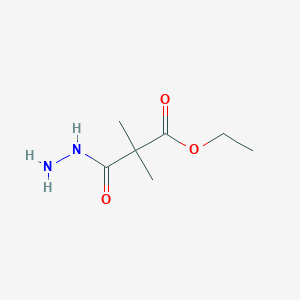

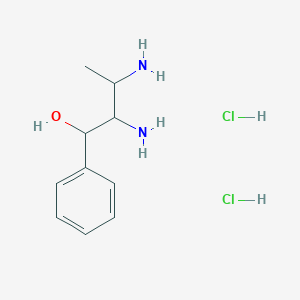

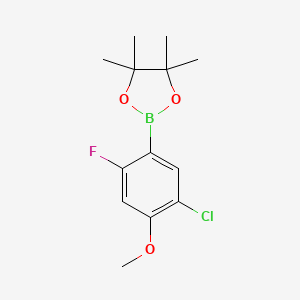

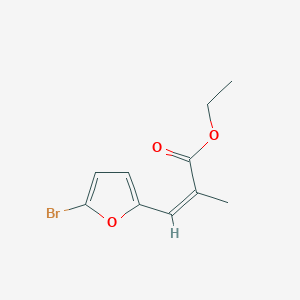

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,4]Diazepan-1-yl-2,2-dimethylpropionic acid methyl ester dihydrochloride](/img/structure/B1435587.png)

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)

![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)